2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
Description
2,5-Dichloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a dichlorinated benzene ring and a pyrimidine-containing sulfamoyl substituent. This compound has drawn attention in medicinal chemistry due to sulfonamides' historical significance as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial agents .
Properties
IUPAC Name |
2,5-dichloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O4S2/c17-11-2-7-14(18)15(10-11)28(25,26)21-12-3-5-13(6-4-12)27(23,24)22-16-19-8-1-9-20-16/h1-10,21H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLQCJPVCKJNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the chlorination of benzene derivatives followed by sulfonation and subsequent coupling with pyrimidinylsulfonamide . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale and efficiency. Key considerations include the optimization of reaction conditions, purification steps, and waste management to ensure environmentally friendly and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Typical reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Antimicrobial Activity
The sulfonamide moiety of this compound suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that derivatives of sulfanilamide have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Studies have demonstrated that compounds with similar structures can exhibit significant bacteriostatic effects, making them valuable in treating infections caused by resistant bacteria.
Cancer Research
The incorporation of pyrimidine and sulfonamide groups has been linked to anticancer activity. Compounds that inhibit specific kinases involved in cancer cell proliferation have been developed based on similar scaffolds. For instance, the anaplastic lymphoma kinase (ALK) inhibitors have shown promise in treating certain types of cancer, including non-small cell lung cancer (NSCLC). The structure of 2,5-Dichloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzene-1-sulfonamide may allow it to act on similar pathways, warranting investigation into its efficacy as an anticancer agent.
Enzyme Inhibition Studies
Research has indicated that compounds with sulfonamide groups can act as enzyme inhibitors. Specifically, they may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes. Such inhibition can lead to therapeutic effects in conditions like glaucoma or edema. Investigating the enzyme inhibition potential of this compound could lead to new therapeutic strategies.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. The unique combination of dichloro and pyrimidine functionalities in this compound provides a rich area for SAR studies. By modifying various parts of the molecule, researchers can identify which structural features contribute most significantly to its biological activity.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of sulfonamide derivatives against multi-drug resistant bacteria. Among these, a compound structurally similar to this compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies conducted on various cancer cell lines demonstrated that compounds with similar structural motifs inhibited cell proliferation effectively. One such study reported that modifications to the pyrimidine ring enhanced cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways.
Case Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that sulfonamide derivatives could inhibit carbonic anhydrase activity effectively. The study found that specific modifications led to increased potency and selectivity for the enzyme, suggesting that this compound could be further explored for similar applications.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Substituents/Modifications | Biological Implications |
|---|---|---|---|
| 2,5-Dichloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | Benzene-sulfonamide + pyrimidine | - 2,5-Dichloro on benzene - Pyrimidin-2-yl sulfamoyl group |
Potential enhanced binding to hydrophobic enzyme pockets; pyrimidine may enable H-bonding |
| 4-({[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide | Benzene-sulfonamide + dioxopyrrolidine | - Fluorophenyl group - Dioxopyrrolidinyl moiety |
Increased metabolic stability due to fluorophenyl group; possible protease inhibition |
| 2,5-Dimethoxy-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide | Benzene-sulfonamide + imidazopyridine | - 2,5-Dimethoxy on benzene - 8-Methylimidazopyridine substituent |
Methoxy groups may reduce cytotoxicity; imidazopyridine could modulate kinase activity |
| 2,5-Dichloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide | Benzene-sulfonamide + thiazole | - Dichloro on benzene - Thiazole ring with ethyl and phenyl groups |
Thiazole enhances electron-withdrawing effects; potential antimicrobial applications |
| 4-Fluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-y]}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide | Benzene-sulfonamide + thiazolopyridine | - Trifluoromethyl and fluoro substituents - Thiazolopyridine ring |
Trifluoromethyl group may improve metabolic resistance; thiazolopyridine aids selectivity |
Key Observations
Halogenation Effects : The 2,5-dichloro substitution in the target compound increases lipophilicity compared to fluoro (e.g., ) or methoxy (e.g., ) analogs. This may enhance tissue penetration but could also elevate off-target toxicity .
Heterocyclic Influence: The pyrimidine group in the target compound offers hydrogen-bonding sites, similar to pyridine in and thiazole in . However, pyrimidine’s dual nitrogen atoms may improve binding specificity to enzymes like dihydrofolate reductase .
Sulfonamide Linker Modifications : Compounds with bulkier substituents (e.g., trifluoromethyl in ) show improved metabolic stability but reduced solubility, whereas methoxy groups () balance hydrophilicity and activity .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves multi-step condensation, analogous to methods described for imidazopyridine sulfonamides (microwave-assisted reactions in ) or thiazole derivatives (reflux-based protocols in ) .
- Computational Predictions : Tools like AutoDock Vina () could model the compound’s binding to targets such as EGFR or HSP90, leveraging its pyrimidine moiety for precision .
Biological Activity
2,5-Dichloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzene-1-sulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies, and presents relevant data in tabular form.
Molecular Formula
- C : 13
- H : 8
- Cl : 3
- N : 3
- O : 3
- S : 1
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. The following table summarizes the antibacterial activity against various strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 20 | Sulfamethoxazole (30) |
| Escherichia coli | 18 | Sulfamethoxazole (28) |
| Pseudomonas aeruginosa | 15 | Sulfamethoxazole (25) |
These results suggest that while the compound exhibits antibacterial activity, it may not be as potent as established sulfonamides.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The following table presents the findings:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 65 | 12 |
| Urease | 50 | 25 |
These results indicate a moderate level of enzyme inhibition, which is relevant for therapeutic applications in neurodegenerative diseases and urea cycle disorders.
Case Studies and Research Findings
- Antibacterial Efficacy Study : A study conducted by Aziz-ur-Rehman et al. (2011) evaluated various sulfamoyl compounds for their antibacterial activity. The results confirmed that the tested compound showed a promising antibacterial profile against both Gram-positive and Gram-negative bacteria, albeit with lower efficacy compared to traditional sulfonamides .
- Enzyme Inhibition Research : Another study focused on the inhibition of AChE by sulfonamide derivatives, highlighting the potential of this compound in treating conditions like Alzheimer's disease due to its significant inhibitory effect on AChE .
- Cancer Therapy Potential : Preliminary investigations into the compound's anticancer properties indicated that it could inhibit cell proliferation in certain cancer cell lines, suggesting further exploration into its role as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for 2,5-dichloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and coupling reactions. For example:
Sulfamoyl Group Introduction : React 4-aminophenyl sulfonamide with pyrimidin-2-yl chloride under basic conditions (e.g., NaH in DMF) .
Sulfonamide Formation : Couple the intermediate with 2,5-dichlorobenzenesulfonyl chloride using triethylamine as a base in THF .
-
Characterization :
-
NMR : Confirm aromatic proton environments (e.g., pyrimidine protons at δ 8.5–9.0 ppm, sulfonamide NH at δ 10–12 ppm).
-
IR : Validate sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and sulfamoyl (S=O stretch ~1150 cm⁻¹) groups .
-
Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₁₂Cl₂N₄O₄S₂: 483.95) .
Step Reagents/Conditions Yield (%) Purity (HPLC) Sulfamoyl Formation Pyrimidin-2-yl chloride, NaH, DMF, 0°C → RT 68 95% Sulfonylation 2,5-Dichlorobenzenesulfonyl chloride, Et₃N, THF, 24h 72 92%
Q. How should researchers align the study of this compound with a theoretical framework?
- Methodological Answer : Link the research to established theories, such as:
- Molecular Orbital Theory : Predict electronic transitions (e.g., charge-transfer interactions between pyrimidine and sulfonamide groups) using DFT calculations .
- Structure-Activity Relationship (SAR) Frameworks : Compare with structurally similar sulfonamides (e.g., N-(3,5-dichlorophenyl)succinimide) to hypothesize biological targets .
- Implementation : Use Gaussian09 for DFT optimization and Multiwfn for electron density analysis .
Q. What experimental designs are suitable for assessing its biological activity?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (pH 7.4, 25°C) using 4-nitrophenyl acetate as a substrate .
- Antimicrobial Screening : Use microdilution assays (e.g., MIC against S. aureus and E. coli) .
- Controls : Include sulfamethoxazole as a positive control for sulfonamide activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps to reduce side reactions .
- Solvent Optimization : Compare DMF vs. DMSO for sulfamoyl group introduction (DMSO may reduce hydrolysis).
- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) .
Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Vibrational Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to align DFT-calculated IR peaks with experimental data .
- Solvent Effects : Use the SMD model in DFT to account for solvent-induced shifts in NMR chemical shifts .
- Case Study : Discrepancies in pyrimidine ring proton shifts may arise from π-stacking interactions not modeled in gas-phase calculations .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs (e.g., replace pyrimidine with triazole) and compare bioactivity .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with IC₅₀ values .
- Data Integration : Combine crystallography (e.g., protein-ligand docking) with MD simulations to validate binding modes .
Q. What novel methodologies can be applied to study its environmental stability or degradation pathways?
- Methodological Answer :
- LC-MS/MS Degradation Studies : Expose the compound to UV light (254 nm) and identify photoproducts via fragmentation patterns .
- Microbial Biodegradation : Use soil microcosms with Pseudomonas spp. and track degradation via ¹⁴C labeling .
Data Contradiction Analysis Example
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| Lower-than-expected antimicrobial activity | Poor solubility in assay media | Use DMSO co-solvent (<1%) or test in LB broth |
| Discrepant DFT vs. experimental NMR shifts | Neglect of solvent effects | Re-run calculations with implicit solvent models (e.g., PCM) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
